molecular formula C18H17ClN4O3 B2752870 3-((1-(2-(4-Chlorophenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034434-19-8

3-((1-(2-(4-Chlorophenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2752870
CAS No.: 2034434-19-8
M. Wt: 372.81
InChI Key: IXEPPEANFUGKDA-UHFFFAOYSA-N
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Description

3-((1-(2-(4-Chlorophenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C18H17ClN4O3 and its molecular weight is 372.81. The purity is usually 95%.
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Biological Activity

3-((1-(2-(4-Chlorophenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H17ClN4O3C_{18}H_{17}ClN_{4}O_{3}, with a molecular weight of approximately 372.8 g/mol. It features a pyrazine ring linked to a piperidine moiety, which is further substituted with a chlorophenoxyacetyl group. This structural complexity may contribute to its diverse biological activities.

Research indicates that compounds with similar structural features often interact with various biological targets, including receptors and enzymes. The presence of the piperidine and pyrazine groups suggests potential interactions with neurotransmitter receptors and kinases, which are critical in modulating numerous physiological processes.

Antimicrobial Activity

A study evaluated the antimicrobial properties of related compounds, indicating that derivatives featuring phenoxy groups exhibit significant antimicrobial activity. For example, compounds with similar structures demonstrated effective inhibition against various bacterial strains, suggesting that this compound may possess comparable properties .

Anticancer Activity

In vitro studies have shown that phenoxy-containing compounds can induce apoptosis in cancer cell lines. Specifically, derivatives of similar structure have been reported to have IC50 values in the micromolar range against several cancer types, including breast and lung cancers . The compound's ability to disrupt cell proliferation and induce cell cycle arrest at specific phases is noteworthy.

Cell Line IC50 (μM) Mechanism
MCF-7 (Breast)10.25 ± 2.5Induces apoptosis
A549 (Lung)6.6 ± 0.6Cell cycle arrest
HepG2 (Liver)6.9 ± 0.7Apoptosis induction

Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of phenoxyacetylpiperidine derivatives, including our compound of interest. The results indicated significant cytotoxic effects on MCF-7 and A549 cells with IC50 values indicating potent activity . The study highlighted that the chlorophenoxy group enhances the binding affinity to target proteins involved in cancer progression.

Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of related compounds on neuronal cell lines subjected to oxidative stress. The findings suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms, which may be attributed to their structural characteristics .

Properties

IUPAC Name

3-[1-[2-(4-chlorophenoxy)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3/c19-13-3-5-14(6-4-13)25-12-17(24)23-9-1-2-15(11-23)26-18-16(10-20)21-7-8-22-18/h3-8,15H,1-2,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEPPEANFUGKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)COC2=CC=C(C=C2)Cl)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.